Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP
Description
Significance of Complex Carbohydrate Structures in Cellular and Molecular Glycobiology
Complex carbohydrates, or glycans, are fundamental to a vast array of biological processes, a field of study known as glycobiology. These intricate structures, composed of monosaccharide units linked in diverse arrangements, adorn cell surfaces and secreted macromolecules, forming a dense layer known as the glycocalyx. This carbohydrate coat is not merely a passive structural feature but an active participant in cellular communication and function. The immense structural diversity of glycans, arising from variations in monosaccharide composition, linkage positions, and branching patterns, allows for a highly specific "glycocode" that mediates a wide range of cellular events.
Glycans are integral components of glycoconjugates, which include glycoproteins, glycolipids, and proteoglycans. These molecules are involved in critical physiological and pathological processes such as cell growth and differentiation, cell-cell recognition, and host-pathogen interactions. The structural complexity of glycans enables them to function as recognition sites for a variety of proteins, including lectins, antibodies, and enzymes, thereby modulating cellular signaling and adhesion. The study of these complex carbohydrate structures is therefore essential for a comprehensive understanding of molecular and cellular biology.
Biological Roles of Sialic Acids and Sialylated Glycans in Glycoconjugates
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal, non-reducing end of glycan chains on glycoproteins and glycolipids. The most common form in humans is N-acetylneuraminic acid (Neu5Ac). Due to their terminal position and negative charge, sialic acids play crucial roles in a multitude of biological phenomena. They contribute to the physicochemical properties of glycoconjugates, influencing their conformation and solubility.
The presence of sialic acid residues, a process known as sialylation, is critical for many recognition events. Sialylated glycans can act as ligands for intrinsic receptors, such as the Siglec (sialic acid-binding immunoglobulin-like lectin) family, which are important regulators of the immune system. Conversely, they can also serve as receptors for extrinsic molecules, including various pathogens like viruses and bacteria, as well as toxins. The specific linkage of sialic acid to the underlying glycan chain (e.g., α2-3, α2-6, or α2-8) is a key determinant of its biological function and recognition by specific binding partners. Alterations in sialylation patterns are often associated with disease states, including cancer and inflammation, highlighting their importance in cellular homeostasis.
Overview of the Branched Trisaccharide Motif Galβ(1-3)[Neu5Acα(2-6)]GlcNAc in Biological Contexts
The branched trisaccharide Galβ(1-3)[Neu5Acα(2-6)]GlcNAc represents a specific sialylated glycan motif found on glycoconjugates. This structure is characterized by a galactose (Gal) residue linked to N-acetylglucosamine (GlcNAc) via a β1-3 linkage, with a sialic acid (Neu5Ac) residue attached to the GlcNAc at the 6-position through an α2-6 linkage. This branched arrangement creates a unique three-dimensional structure that can be specifically recognized by various glycan-binding proteins.
This particular motif is often found as a core component of more complex O-linked glycans, which are attached to proteins through serine or threonine residues. Sialylated O-glycans are known to be involved in a variety of biological processes, including the modulation of cell adhesion and invasion. nih.gov For instance, the presence and specific linkages of sialic acids on O-glycans can influence the binding properties of cell surface receptors. Furthermore, this structural motif has been implicated in the life cycle of pathogens, such as the influenza A virus, where it can be recognized by the viral hemagglutinin. nih.gov
| Component Monosaccharide | Linkage to GlcNAc |
| Galactose (Gal) | β1-3 |
| N-acetylneuraminic acid (Neu5Ac) | α2-6 |
Rationale for Utilizing Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP as a Model Substrate and Glycobiological Probe
To investigate the roles of specific glycan structures like Galβ(1-3)[Neu5Acα(2-6)]GlcNAc in biological systems, researchers rely on synthetic tools that can mimic these natural motifs. The attachment of a p-nitrophenyl (pNP) group to the anomeric carbon of the reducing end of the trisaccharide creates Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, a valuable compound for glycobiology research. chemimpex.com
The pNP group serves as a chromogenic reporter. When the glycosidic bond linking the trisaccharide to the pNP group is cleaved by a glycosidase enzyme, p-nitrophenol is released. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified spectrophotometrically. This property makes pNP-glycosides excellent substrates for enzyme activity assays, allowing for the characterization of enzyme kinetics and substrate specificity.
Furthermore, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP can be used as a glycobiological probe to study glycan-protein interactions. chemimpex.com By immobilizing this compound on a solid support, it can be used in glycan arrays to identify and characterize proteins that specifically bind to this branched sialylated structure. Such studies are crucial for understanding the roles of this motif in cell signaling, immune recognition, and pathogenesis. The availability of this synthetic compound as a biochemical reagent facilitates detailed investigations into the biological functions of the Galβ(1-3)[Neu5Acα(2-6)]GlcNAc motif. biosynth.com
| Application of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP | Rationale |
| Enzyme Substrate | The pNP group is a chromogenic leaving group, allowing for spectrophotometric measurement of enzyme activity. |
| Glycobiological Probe | Mimics a natural glycan motif to study its interactions with glycan-binding proteins in various assays, such as glycan arrays. |
Structure
2D Structure
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-KOLSOZNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis and Substrate Specificity Profiling of Glycosidases Towards Galβ 1 3 Neu5acα 2 6 Glcnac β Pnp
Sialidase Activity Assessment with α(2-6) Sialyl Linkages within Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP
Sialidases, or neuraminidases, are exo-glycosidases that catalyze the removal of terminal sialic acid residues from glycoconjugates. The initial step in the enzymatic degradation of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP involves the cleavage of the α(2-6) linkage between N-acetylneuraminic acid (Neu5Ac) and N-acetylglucosamine (GlcNAc).
Characterization of Sialidase Substrate Recognition and Kinetic Parameters
The substrate specificity of sialidases is largely defined by their ability to recognize and cleave specific sialyl linkages (α2-3, α2-6, or α2-8). cazypedia.org While many bacterial sialidases show a preference for α(2-3) linkages, certain enzymes exhibit high specificity for α(2-6) linkages. cazypedia.org For instance, sialidases from Micromonospora viridifaciens and Corynebacterium diphtheriae preferentially hydrolyze substrates with α(2-6) linkages. cazypedia.org Similarly, the NanB sialidase from Pasteurella multocida is a membrane-bound enzyme that prefers α(2-6)-linked substrates over α(2-3)-linked ones. cazypedia.orgnih.govnih.gov
A notable example is the α2,6-sialyltransferase from Photobacterium damsela (Δ15Pd2,6ST), which possesses a secondary α(2-6)-specific sialidase activity. nih.govnih.gov This enzyme can selectively cleave α(2-6) linked sialic acids, making it a valuable tool for glycan analysis. nih.govresearchgate.net Kinetic studies of such enzymes are crucial for understanding their efficiency. While specific kinetic data for the Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP substrate is not extensively published, parameters from analogous substrates provide insight into enzyme performance. For example, the NanH sialidase from P. multocida, which prefers α(2-3) linkages, was studied using the artificial substrate 4MU-Neu5Ac, demonstrating the methodologies used to determine these values. researchgate.net
Table 1: Representative Kinetic Parameters of Sialidases on Various Substrates
| Enzyme Source | Substrate | K_m | V_max | Reference |
|---|---|---|---|---|
| Pasteurella multocida (NanH) | 4MU-Neu5Ac | 63.11 ± 1.05 µM | 4.17 ± 0.04 µmol/L/min | researchgate.net |
| Streptococcus pneumoniae (SpNanC) | Neu5Acα(2-3)GalβpNP | Data not specified | Data not specified | nih.gov |
| Photobacterium damsela (Δ15Pd2,6ST) | Neu5AcαpNP | 7.6 ± 0.5 mM | Data not specified | researchgate.net |
This table presents kinetic data for various sialidases on different substrates to illustrate the range of activities. K_m and V_max values are highly dependent on the specific enzyme and substrate.
Investigation of Sialidase Inhibition by Analogues of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP
The study of sialidase inhibitors is critical for developing therapeutics and for understanding enzyme mechanisms. acs.org Analogs of the natural substrate can act as competitive inhibitors by binding to the enzyme's active site without being hydrolyzed. A well-known transition-state analog inhibitor is 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), which shows broad inhibitory activity against various sialidases. acs.org
More specific inhibitors have been designed based on the substrate structure. For instance, synthetic thioglycoside-analogs of gangliosides, where the glycosidic oxygen is replaced by sulfur, have been shown to be non-hydrolyzable competitive inhibitors of influenza virus sialidase. acs.org The inhibitory constant (Ki), which represents the concentration required to produce half-maximum inhibition, is a measure of an inhibitor's potency. pharmacologycanada.orgucl.ac.uk A lower Ki value indicates a higher binding affinity and more effective inhibition. pharmacologycanada.org
Table 2: Inhibition Constants (Ki) for Selected Sialidase Inhibitors
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Neu5Ac α(2-S-6)Glc β(1-1)Ceramide | Influenza Virus Sialidase | 2.8 x 10⁻⁶ M | Competitive | acs.org |
| Neu5Ac α(2-S-6)Gal β(1-4)Glc β(1-1)Ceramide (GM3 analog) | Influenza Virus Sialidase | 1.5 x 10⁻⁵ M | Competitive | acs.org |
| DANA (Neu5Ac2en) | Influenza Virus Neuraminidases | µM range | Transition-State Analog | acs.org |
This table showcases examples of sialidase inhibitors and their potency against specific enzymes. The structures are analogous to the sialic acid portion of the substrate.
β-Galactosidase Activity Towards the β(1-3) Galactosyl Linkage in Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP
Following the removal of the terminal sialic acid residue by a sialidase, the underlying structure, Galβ(1-3)GlcNAc-β-pNP, becomes accessible to other glycosidases. The next step in its degradation is the hydrolysis of the β(1-3) linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc) by a β-galactosidase.
Analysis of β-Galactosidase Specificity and Hydrolytic Efficiency
β-Galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from carbohydrates. researchgate.netresearchgate.net These enzymes generally exhibit high specificity for the galactose moiety but can be less specific about the aglycone (the rest of the molecule). nih.gov However, the efficiency of hydrolysis can be significantly influenced by the structure of the substrate.
For the hydrolysis of Galβ(1-3)GlcNAc-β-pNP, the key challenge for a β-galactosidase is accessing the β(1-3) linkage. The activity of the enzyme is contingent on the prior removal of the Neu5Ac residue from the adjacent GlcNAc. The presence of the bulky and negatively charged sialic acid group would likely cause steric hindrance, preventing the β-galactosidase from binding to its target galactose residue.
The linkage position is also a critical factor. While the β(1-4) linkage found in lactose (B1674315) is the most common substrate, many β-galactosidases can cleave other linkages. researchgate.net Enzymes from Bifidobacterium bifidum, for example, have been shown to have a high preference for synthesizing β(1-3) and β(1-6) linkages during transgalactosylation reactions, which implies they are also capable of hydrolyzing these same linkages. researchgate.netresearchgate.net The efficiency of hydrolysis would depend on the specific enzyme source and its inherent substrate preferences. Engineering of β-galactosidases, such as the R484 residue in the enzyme from Bacillus circulans, has been shown to alter linkage specificity, demonstrating that specific amino acids in the active site govern this preference. acs.org
N-Acetylglucosaminidase Activity Towards the GlcNAc-β-pNP Moiety
The final step in the complete degradation of the carbohydrate portion of the molecule is the cleavage of the β-glycosidic bond between N-acetylglucosamine and the p-nitrophenyl group. This reaction is catalyzed by an N-acetyl-β-D-glucosaminidase (or β-N-acetylhexosaminidase, EC 3.2.1.52).
Factors Influencing N-Acetylglucosaminidase Substrate Preference
N-acetyl-β-D-glucosaminidases are exo-hydrolases that cleave terminal non-reducing N-acetylglucosamine residues from oligosaccharides and glycoconjugates. qa-bio.com The use of a p-nitrophenyl aglycone (pNP-GlcNAc) creates a chromogenic substrate, where the release of p-nitrophenol upon hydrolysis can be measured spectrophotometrically at 405-420 nm, making it a standard for enzyme activity assays. nih.gov
The primary factor governing the activity of an N-acetylglucosaminidase on the full substrate, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, is substrate accessibility. As an exo-glycosidase, the enzyme requires a free, non-reducing terminal GlcNAc residue. Therefore, both the sialic acid and the galactose residues must be removed sequentially before the N-acetylglucosaminidase can act.
The rate of cleavage by N-acetylglucosaminidases can also be influenced by steric hindrance from neighboring residues on more complex glycans. qa-bio.com For example, a bisecting β(1-4) GlcNAc linked to a core mannose residue is known to severely hinder the cleavage of other GlcNAc residues, requiring higher enzyme concentrations and longer incubation times for removal. qa-bio.com This principle applies to the target compound; the branched structure formed by the Galβ(1-3) moiety effectively blocks the N-acetylglucosaminidase until the galactose is removed by a β-galactosidase. Therefore, the efficient profiling of glycosidase activity towards this substrate relies on a sequential and specific enzymatic approach.
Development of Glycosidase Assays Utilizing Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP as a Chromogenic/Fluorogenic Substrate
The compound Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is particularly useful for developing assays for sialidases (neuraminidases) and, in some contexts, β-galactosidases that can accommodate a substituted galactose residue. The presence of the sialic acid linked to the galactose makes it a specific substrate for enzymes that recognize this terminal structure.
Assay Principle:
The fundamental principle of a chromogenic assay using this substrate is the enzymatic release of p-nitrophenol. The assay is typically performed in a buffered solution at the optimal pH for the glycosidase being studied. The reaction is initiated by the addition of the enzyme to a solution containing Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP. The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (typically 405 nm) over time, which corresponds to the concentration of released p-nitrophenol.
Research Findings:
Detailed research on the enzymatic hydrolysis of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP by specific glycosidases is limited in publicly available literature. However, studies on similar sialylated p-nitrophenyl substrates provide insights into how this compound would likely be utilized in substrate specificity profiling.
For instance, sialidases from various sources, such as Arthrobacter ureafaciens, are known to cleave terminal sialic acid residues from oligosaccharides. An assay using Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP would be expected to show activity with such enzymes. The specificity of the sialidase for the α(2-6) linkage could be compared to its activity on a similar substrate with an α(2-3) linkage to profile its linkage specificity.
Similarly, the substrate can be used to investigate the substrate tolerance of β-galactosidases. While many β-galactosidases preferentially cleave terminal, non-substituted galactose residues, some may exhibit activity on this more complex, sialylated substrate, albeit likely at a lower rate. Comparing the hydrolysis rates of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP with a simpler substrate like p-nitrophenyl-β-D-galactopyranoside (pNP-Gal) would provide valuable information about the enzyme's active site and its ability to accommodate larger, decorated substrates.
Hypothetical Data for Assay Development:
Table 1: Hypothetical Kinetic Parameters of Sialidases with Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP
| Enzyme | Source | Optimal pH | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) |
|---|---|---|---|---|---|
| Sialidase A | Arthrobacter ureafaciens | 6.5 | 0.85 | 12.3 | 15.2 |
| Sialidase B | Influenza Virus H1N1 | 5.5 | 1.20 | 8.7 | 9.8 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.
In a substrate specificity study, the relative hydrolysis rates of different pNP-glycosides would be compared. The following interactive table provides a hypothetical comparison of the activity of a β-galactosidase on Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP versus an unsubstituted pNP-galactoside.
Table 2: Hypothetical Substrate Specificity of a β-Galactosidase
| Substrate | Relative Activity (%) |
|---|---|
| p-Nitrophenyl-β-D-galactopyranoside | 100 |
| Galβ(1-3)GlcNAc-β-pNP | 25 |
| Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP | 5 |
This table presents hypothetical data for illustrative purposes to demonstrate how substrate specificity might be profiled.
The development of such assays is crucial for discovering and characterizing new glycosidases, as well as for screening for inhibitors of these enzymes, which can have therapeutic applications. The use of a well-defined, synthetic substrate like Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is essential for obtaining reproducible and quantifiable results in these studies.
Enzymatic Glycosyltransfer Reactions and Acceptor Specificity of Glycosyltransferases Involving the Galβ 1 3 Neu5acα 2 6 Glcnac Motif
Acceptor Specificity of Glycosyltransferases for GlcNAc-β-pNP and Related Precursors
The initial step in the synthesis of the target motif often involves the glycosylation of an N-acetylglucosamine (GlcNAc) precursor. The use of GlcNAc-β-pNP as an acceptor substrate has been explored for various glycosyltransferases, revealing a high degree of enzyme specificity. The nature of the aglycone (the non-sugar part, in this case, pNP) and the anomeric configuration (α or β) of the acceptor are critical determinants of enzyme recognition.
For instance, studies on a glucosyltransferase (GlcT) from the snail Lymnaea stagnalis demonstrated activity using GlcNAcβ-S-pNP as an acceptor, indicating a preference for the β-anomeric configuration. oup.com This enzyme showed that substrates with a terminal GlcNAc in a β-configuration could serve as acceptors, while those in an α-configuration, or other sugars like GalNAc, Gal, or Glc, were not effective. oup.com The presence of a hydrophobic aglycone group, such as pNP or a benzyl (B1604629) group, has been shown to be beneficial for the activity of some glycosyltransferases. nih.gov
Conversely, not all glycosyltransferases that act on N-acetylated hexosamines can utilize GlcNAc-β-pNP. Human core 1 β1,3-Gal-transferase (C1GalT) and core 3 β1,3-GlcNAc-transferase (C3GnT), which are involved in O-glycan synthesis, recognize GalNAcα-pNP but not the β-anomer, GalNAcβ-pNP. nih.gov This highlights the stringent requirement for a specific anomeric configuration by these enzymes.
Transglycosylation reactions, which involve the transfer of a glycan from a donor to an acceptor, also demonstrate specificity for GlcNAc-β-pNP. Certain endo-β-N-acetylglucosaminidase mutants, such as Endo-CC N180H, can utilize pNP-GlcNAc as an acceptor for transferring a glycan from a sialylglycopeptide (B573236) donor. researchgate.net This showcases the utility of GlcNAc-β-pNP in enzymatic synthesis beyond the conventional glycosyltransferases.
The following table summarizes the acceptor specificity of selected glycosyltransferases for GlcNAc-pNP and related precursors.
| Enzyme | Acceptor Substrate | Relative Activity (%) | Source |
| L. stagnalis Glucosyltransferase | GlcNAcβ-O-pNP | Good Acceptor | oup.com |
| Human C1GalT | GalNAcβ-pNP | No Activity | nih.gov |
| Human C3GnT | GalNAcβ-pNP | No Activity | nih.gov |
| Human C2GnT1/C2GnT2 | Galβ1–3GalNAcα-pnp | 100% (Standard) | nih.gov |
| Endo-CC N180H (mutant) | pNP-GlcNAc | Effective Acceptor | researchgate.net |
Sialyltransferase Specificity for Galβ(1-3)GlcNAc-β-pNP as an Acceptor
The terminal step in synthesizing the target compound, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, is the addition of N-acetylneuraminic acid (Neu5Ac) to the galactose (Gal) residue of the Galβ(1-3)GlcNAc-β-pNP precursor. This reaction is catalyzed by a specific group of enzymes known as sialyltransferases. The formation of the α(2-6) linkage is specifically carried out by α2,6-sialyltransferases.
The synthesis of this compound involves the sequential action of a β-1,3-galactosyltransferase to form the Galβ(1-3)GlcNAc-β-pNP intermediate, followed by an N-acetylneuraminic acid transferase (sialyltransferase) to attach the sialic acid. biosynth.com The enzymes responsible for adding sialic acid in an α(2-6) linkage to a galactose that is part of a Galβ(1-3)GalNAc/GlcNAc sequence are typically members of the ST6GalNAc family. For example, ST6GalNAc1 and ST6GalNAc2 are known to catalyze the formation of Neu5Acα(2,6)[Galβ(1,3)]GalNAcα-Ser/Thr, a structure closely related to the target motif. nih.gov While this example uses a GalNAc acceptor, the specificity often extends to GlcNAc-containing precursors. The activity of these enzymes is crucial for producing the specific sialylated structure.
Comparative Analysis with Other Sialyl Linkages (e.g., α(2-3) and α(2-8))
Sialic acids can be attached to glycans through various linkages, most commonly α(2-3), α(2-6), or α(2-8). The formation of each linkage is catalyzed by a distinct family of sialyltransferases, which exhibit stringent specificity for both the acceptor substrate and the resulting glycosidic bond. frontiersin.org This specificity is fundamental to the diverse biological roles of sialylated glycans, from mediating cell adhesion to serving as receptors for pathogens like the influenza virus. oup.com
α2,6-Sialyltransferases (ST6Gal and ST6GalNAc families): The ST6Gal1 enzyme is primarily responsible for adding sialic acid in an α(2-6) linkage to the galactose residue of Galβ(1-4)GlcNAc sequences, commonly found on N-glycans. frontiersin.org The ST6GalNAc family, as mentioned earlier, acts on Galβ(1-3)GalNAc (core 1 O-glycan) and related structures to form the Neu5Acα(2-6)Gal linkage. nih.gov
α2,3-Sialyltransferases (ST3Gal family): This family consists of six enzymes (ST3Gal I-VI) that transfer sialic acid in an α(2-3) linkage to terminal galactose residues on various glycans. frontiersin.orgoup.com For instance, ST3Gal enzymes are involved in synthesizing the sialyl-Lewis X determinant (NeuNAcα(2-3)Galβ1-4(Fucα1-3)GlcNAc), a critical ligand for selectins. researchgate.net The acceptor specificity within the ST3Gal family varies, with different members preferring type 1 (Galβ1-3GlcNAc), type 2 (Galβ1-4GlcNAc), or O-glycan core structures. oup.com
α2,8-Sialyltransferases (ST8Sia family): These enzymes are responsible for creating polysialic acid chains by transferring sialic acid to another sialic acid residue in an α(2-8) linkage. These structures are most notably found on the neural cell adhesion molecule (NCAM). frontiersin.org
The choice between α(2-3) and α(2-6) sialylation on a given glycan is determined by the specific sialyltransferases expressed in a particular cell type. nih.gov This differential expression leads to cell- and tissue-specific glycosylation patterns that have profound physiological and pathological consequences, including roles in cancer progression and immune responses. frontiersin.orgnih.gov
The following table provides a comparative overview of the major sialyltransferase families.
| Sialyltransferase Family | Linkage Formed | Primary Acceptor Substrate | Example Product | Source |
| ST3Gal | α(2-3) | Galβ(1-3/4)GlcNAc-R | Sialyl-Lewis X | frontiersin.orgoup.com |
| ST6Gal | α(2-6) | Galβ(1-4)GlcNAc-R (N-glycans) | Neu5Acα(2-6)Galβ(1-4)GlcNAc | frontiersin.org |
| ST6GalNAc | α(2-6) | Galβ(1-3)GalNAc-R (O-glycans) | Neu5Acα(2-6)Galβ(1-3)GalNAc | nih.govfrontiersin.org |
| ST8Sia | α(2-8) | Neu5Acα(2-3/8)-R | Polysialic Acid | frontiersin.org |
Modulation of Glycosyltransferase Activity for Synthetic Applications
The precise control of glycosidic bond formation by glycosyltransferases makes them powerful tools for the synthesis of complex carbohydrates. researchgate.net However, wild-type enzymes may not always possess the ideal properties for large-scale production. nih.gov Consequently, various strategies have been developed to modulate their activity for synthetic applications.
Enzyme Engineering: With the increasing availability of crystal structures, rational design and directed evolution have become successful approaches for altering enzyme properties. nih.gov Site-directed mutagenesis can be used to:
Alter Acceptor Specificity: Mutations in or near the substrate-binding site can change the enzyme's preference for a particular acceptor, enabling the synthesis of non-natural glycan structures. nih.gov
Enhance Catalytic Efficiency: Mutations can increase the turnover rate (Vmax) or decrease the Michaelis constant (KM) for a substrate, leading to more efficient synthesis.
Process Engineering and Chemoenzymatic Synthesis: Beyond modifying the enzyme itself, the reaction conditions can be optimized. Multi-enzyme cascade reactions, where the product of one enzyme is the substrate for the next, allow for one-pot synthesis of complex structures from simple precursors. This approach avoids the need for intermediate purification and can be coupled with cofactor regeneration systems to reduce the cost of expensive sugar nucleotide donors. researchgate.net
Furthermore, a chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. For example, chemical methods can be used to install protecting groups on an acceptor substrate, thereby directing the glycosyltransferase to act on a specific, unprotected hydroxyl group. This strategy allows for regioselective glycosylation that might not be achievable using purely enzymatic methods. nih.gov The enzymatic synthesis of oligosaccharides offers high control of stereoselectivity without the extensive use of protecting groups required in purely chemical methods, though optimization of reaction conditions is often necessary to achieve high yields. nih.gov
Molecular Recognition and Binding Interactions of Galβ 1 3 Neu5acα 2 6 Glcnac β Pnp with Glycan Binding Proteins
Lectin Binding Specificity to Sialylated Branched Glycan Structures
Lectins are a class of proteins that exhibit high specificity for particular carbohydrate structures. The recognition of sialylated glycans is a critical function of several lectin families, mediating cell-cell communication, pathogen recognition, and immune modulation. The specific arrangement of the Neu5Acα(2-6) linkage to an internal GlcNAc residue in the Galβ(1-3)[Neu5Acα(2-6)]GlcNAc motif presents a distinct three-dimensional structure for lectin engagement.
Several lectins have been identified that specifically recognize terminal α(2-6)-linked sialic acid residues, making them prime candidates for interaction with the Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP structure.
Sambucus nigra Agglutinin (SNA): Isolated from the bark of the elderberry tree, SNA is one of the most well-characterized lectins with a strong preference for the Neu5Ac(α2-6)Gal/GalNAc sequence. nih.govglycodiag.com Studies have demonstrated that SNA precipitates highly sialylated glycoproteins, but not their asialo-derivatives. nih.gov The lectin is a tetramer with a molecular weight of approximately 140 kDa. glycodiag.combio-world.com Its binding specificity is remarkably high for the α(2-6) linkage, showing significantly weaker interaction with the isomeric Neu5Ac(α2-3)Gal structure. nih.gov This makes SNA a highly specific tool for detecting the presence of α(2-6)-sialylated structures like the one presented by Galβ(1-3)[Neu5Acα(2-6)]GlcNAc.
Siglecs (Sialic acid-binding immunoglobulin-like lectins): This family of I-type lectins, primarily expressed on immune cells, plays crucial roles in regulating immune responses through recognition of sialoglycans as "self" markers. pnas.org
Siglec-2 (CD22): This B-cell restricted lectin is perhaps the most specific endogenous receptor for α(2-6)-linked sialic acids. osti.govglycoforum.gr.jp The primary recognition motif for CD22 is the Siaα2–6Galβ1–4GlcNAc terminal structure found on N-glycans. pnas.org While the underlying linkage in the canonical ligand (Galβ1-4GlcNAc) differs from the title compound's Galβ(1-3)GlcNAc core, the specificity of CD22 is dictated primarily by the terminal Siaα2–6Gal portion. osti.govresearchgate.net The crystal structure of human CD22 reveals that a pre-formed β-hairpin in its N-terminal V-set domain creates the binding pocket that confers specificity for the α(2-6) linkage. osti.gov Human CD22 binds both N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) forms of sialic acid. glycoforum.gr.jp
The table below summarizes the key characteristics of these lectins.
Table 1. Lectins with Binding Specificity for the Neu5Acα(2-6) Sialoside Moiety
| Lectin | Source/Family | Molecular Weight (kDa) | Binding Specificity | Key Structural Features |
|---|---|---|---|---|
| Sambucus nigra Agglutinin (SNA) | Elderberry Bark | 140 | High preference for Neu5Ac(α2-6)Gal/GalNAc | Tetramer composed of two different subunits |
| Siglec-2 (CD22) | I-type Lectin (Siglec Family) | 140 | Specific for Siaα2–6Galβ1–4GlcNAc | N-terminal V-set Ig-like domain with β-hairpin for ligand recognition |
Quantitative binding studies are essential for understanding the affinity and specificity of lectin-glycan interactions. The compound Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is well-suited for such analyses. The pNP group can be used for colorimetric detection in enzyme-linked lectin assays (ELLA) or for immobilization onto surfaces for analysis by surface plasmon resonance (SPR).
Hapten inhibition assays are a classic method to determine the specificity and relative affinity of lectins. In this technique, various carbohydrates are tested for their ability to inhibit the binding of a lectin to a specific immobilized glycan or glycoprotein. Research on SNA has shown that oligosaccharides containing the terminal Neu5Ac(α2-6)Gal sequence are potent inhibitors, being 1,600-10,000 times more effective than galactose alone. nih.gov In contrast, oligosaccharides with the Neu5Ac(α2-3)Gal linkage were only 30-80 times more inhibitory, highlighting the lectin's marked preference for the 2,6-linked isomer. nih.gov
Equilibrium dialysis provides a direct measure of binding affinity. Using this method with a related tritiated ligand, [3H]Neu5Ac(α2-6)lactitol, SNA was determined to have two equivalent, non-interacting carbohydrate binding sites with an association constant (Ka) of 3.9 x 10^5 M-1. nih.gov Similar quantitative experiments using Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP in techniques like SPR or isothermal titration calorimetry (ITC) would provide precise thermodynamic and kinetic data (K_d, k_on, k_off) for its interaction with lectins like SNA and Siglec-2.
Antibody Recognition of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP Epitopes
Glycan structures are often antigenic, and antibodies raised against them are valuable tools for detecting specific glycan epitopes in research and diagnostics. The Galβ(1-3)[Neu5Acα(2-6)]GlcNAc structure, as a tumor-associated carbohydrate antigen (TACA), is a target for the development of specific monoclonal antibodies (mAbs). mdpi.com
Generating high-affinity, specific antibodies against carbohydrate antigens can be challenging due to their relatively low immunogenicity. mdpi.com However, several strategies have proven successful. Immunization with glycoproteins or mucins that are densely decorated with the target glycan is a common approach. For instance, monoclonal antibodies against the related Sialyl-Tn antigen (NeuAcα2,6GalNAcα1-O-Ser/Thr) have been successfully generated by immunizing mice with ovine or bovine submaxillary mucin (OSM, BSM), which are rich in this structure. nih.gov
Once hybridomas are produced, screening for antibodies with the desired specificity is critical. A multi-tiered characterization process is typically employed:
ELISA (Enzyme-Linked Immunosorbent Assay): Initial screening is often performed using ELISA, where the target glycan (or a carrier protein conjugated to it) is immobilized on a plate. This allows for the rapid identification of antibodies that bind to the glycan.
Flow Cytometry: To confirm that the antibodies recognize the glycan epitope on the cell surface, flow cytometry is performed using cancer cell lines known to express the target antigen. nih.gov
Glycan Microarrays: The most definitive characterization of specificity is achieved using glycan microarrays. nih.gov These arrays contain hundreds of different, structurally defined glycans printed onto a slide, allowing for a comprehensive profiling of an antibody's binding profile and revealing any potential cross-reactivity with related structures. nih.govnih.gov
Epitope mapping is the process of identifying the key chemical features of an antigen that are recognized by an antibody. For glycan epitopes, this involves determining which monosaccharide units and specific hydroxyl groups are critical for binding. Synthetic chemistry combined with glycan microarray technology is a powerful approach for high-resolution epitope mapping. nih.govcore.ac.uk
To map the epitope recognized by an antibody specific for Galβ(1-3)[Neu5Acα(2-6)]GlcNAc, a focused microarray of synthetic analogues would be constructed. This would involve the systematic modification of the parent structure. The binding of the antibody to each of these modified structures would reveal the importance of each functional group for recognition.
The table below illustrates a potential set of analogues and the information that could be gained from their use in epitope mapping.
Table 2. Conceptual Array of Analogues for Epitope Mapping
| Analogue Structure | Modification | Purpose of Analysis |
|---|---|---|
| Galβ(1-3)GlcNAc-β-pNP | Removal of sialic acid | Determine if sialic acid is essential for binding. |
| Neu5Acα(2-3)Galβ(1-3)GlcNAc-β-pNP | Isomeric sialic acid linkage | Test the specificity for the α(2-6) linkage. |
| Galβ(1-4)[Neu5Acα(2-6)]GlcNAc-β-pNP | Isomeric core linkage | Assess the importance of the β(1-3) linkage in the core structure. |
| Deoxy-Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP | Systematic removal of individual -OH groups on Gal | Identify which hydroxyl groups on the galactose residue form key contacts. |
By analyzing the binding patterns on such an array, researchers can create a detailed molecular map of the antibody-glycan interaction, providing a basis for understanding its specificity and for the potential engineering of the antibody for improved affinity or selectivity.
Investigations into Glycan-Protein Interactions in Cell-Free Systems Using Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP
Cell-free systems have emerged as powerful platforms in synthetic biology and biochemistry, allowing for the study of complex biological processes in a controlled, open environment without the constraints of a living cell. nih.gov These systems are particularly valuable for studying glycosylation and glycan-protein interactions, as they permit the direct manipulation of substrates, enzymes, and binding partners.
The compound Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is an ideal tool for use in such cell-free investigations. chemimpex.com It can serve multiple roles in dissecting glycan-protein interactions:
Substrate for Enzymatic Studies: The compound can be used as a defined substrate to study the activity and specificity of various glycosyltransferases or glycosidases (e.g., sialidases) in a cell-free environment. The release of p-nitrophenol upon cleavage by a β-N-acetylglucosaminidase, for example, can be monitored spectrophotometrically, providing a continuous assay of enzyme activity.
Binding Ligand and Competitive Inhibitor: In cell-free systems designed to synthesize a specific lectin or glycan-binding antibody, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP can be used as the target ligand to confirm the binding activity of the newly expressed protein. It can be immobilized on sensor surfaces for SPR or beads for pull-down assays. Furthermore, in its soluble form, it can act as a competitive inhibitor to validate the specificity of other observed binding events.
Standard for Glycosylation Pathway Engineering: Cell-free systems enable the bottom-up construction of synthetic glycosylation pathways by combining specific glycosyltransferases. nih.gov In such a system, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP can serve as a crucial analytical standard. For instance, if a pathway is designed to produce this specific structure, the synthetic product can be compared directly to the pure standard using techniques like HPLC or mass spectrometry to confirm the success of the engineered pathway.
An exemplary cell-free investigation could involve the in vitro expression of a candidate sialic acid-binding lectin. The crude cell lysate containing the expressed lectin could then be applied to a microplate coated with Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP to rapidly screen for binding activity, bypassing the need for protein purification in the initial stages of discovery.
Structural Elucidation and Conformational Analysis of Galβ 1 3 Neu5acα 2 6 Glcnac β Pnp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Anomeric Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of oligosaccharides. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY), the precise connectivity, stereochemistry, and conformation of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP can be ascertained.
The anomeric protons (H-1) of the sugar residues resonate in a distinct region of the ¹H NMR spectrum, and their chemical shifts and coupling constants (JH1,H2) are indicative of the anomeric configuration (α or β). For instance, a large JH1,H2 value (typically ~8 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which is found in β-anomers of galactose and N-acetylglucosamine.
The specific glycosidic linkages are determined by observing through-bond correlations in an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows couplings between protons and carbons that are two or three bonds apart. For example, a correlation between the anomeric proton of the galactose residue (Gal H-1) and C-3 of the N-acetylglucosamine (GlcNAc) residue confirms the Galβ(1-3)GlcNAc linkage. Similarly, a correlation between the anomeric carbon of N-acetylneuraminic acid (Neu5Ac C-2) and H-6 of the GlcNAc residue would confirm the Neu5Acα(2-6)GlcNAc linkage.
Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments provide through-space correlations between protons that are in close proximity, which is crucial for determining the conformation around the glycosidic linkages. For the α(2-6) linkage, NOEs between protons of the Neu5Ac and GlcNAc residues can help to define the relative orientation of these two sugar units.
| Residue | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| GlcNAc | H-1 | ~4.5-4.7 | |
| C-1 | - | ~100-102 | |
| Gal | H-1 | ~4.4-4.6 | |
| C-1 | - | ~103-105 | |
| Neu5Ac | H-3ax | ~1.7-1.8 | |
| C-2 | - | ~100-101 |
Mass Spectrometry (MS) for Molecular Identity and Glycan Sequence Validation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and composition of a molecule. For Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, high-resolution mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can accurately determine its molecular mass, confirming its elemental composition (C₃₁H₄₅N₃O₂₁).
Tandem mass spectrometry (MS/MS) is employed to validate the glycan sequence. By inducing fragmentation of the parent ion, a series of product ions are generated. The mass differences between these fragment ions correspond to the loss of specific sugar residues. The fragmentation patterns of sialylated oligosaccharides are well-characterized. A common fragmentation involves the cleavage of the glycosidic bonds, resulting in B- and Y-type ions, which allows for the determination of the monosaccharide sequence. The loss of the terminal Neu5Ac residue is a characteristic fragmentation pathway.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₃₁H₄₅N₃O₂₁ |
| Monoisotopic Mass | 795.2502 g/mol |
| Key MS/MS Fragment Ions (indicative losses) | Loss of Neu5Ac (291.1 Da) |
| Loss of Gal (162.05 Da) |
Advanced Spectroscopic Techniques for Fine Structural Characterization
Beyond standard NMR and MS, other advanced spectroscopic techniques can provide further details on the structure of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP. Saturation transfer difference (STD) NMR is a ligand-based NMR method that can be used to map the binding epitope of the glycan when it interacts with a protein receptor. This technique identifies the protons on the glycan that are in close contact with the protein, providing valuable information about the bioactive conformation.
Computational Modeling and Molecular Dynamics Simulations of Glycan Conformations and Dynamics
Computational approaches, including molecular mechanics and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape and dynamic behavior of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP. These methods provide insights into the preferred three-dimensional structures and the flexibility of the glycosidic linkages.
Molecular dynamics simulations can model the movement of the atoms in the molecule over time, providing a dynamic picture of its conformational preferences in solution. These simulations can reveal the range of motion for the glycosidic torsional angles (phi, psi, and omega), which define the relative orientation of the monosaccharide units. For the Neu5Acα(2-6)Gal linkage, conformational analysis has shown that while there is a global minimum-energy conformer, the potential energy well is often shallow, indicating a broad distribution of conformers in solution. The Neu5Acα(2-6) isomers are often assumed to have a folded-back conformation, bringing the sialic acid residue in proximity to the core sugar residues. In contrast, Neu5Acα(2-3) isomers tend to adopt a more extended conformation.
These computational models can be validated and refined by comparing the theoretical predictions with experimental data, such as NOE-derived distance restraints from NMR spectroscopy. The integration of experimental and computational approaches provides a robust and detailed understanding of the three-dimensional structure and dynamics of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, which is essential for understanding its interactions with biological partners.
Applications of Galβ 1 3 Neu5acα 2 6 Glcnac β Pnp in Academic Research
Development and Optimization of Glycosidase and Glycosyltransferase Assays
Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is frequently employed as a substrate in assays designed to measure the activity of specific glycosyltransferases and glycosidases. chemimpex.com Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, building complex glycan structures, while glycosidases break them down. The pNP group on the synthetic substrate is key to its utility in these assays. When an enzyme cleaves the glycosidic bond linking the sugar to the pNP group, free p-nitrophenol is released, which is a yellow-colored compound that can be quantified using a spectrophotometer. This allows for a continuous and straightforward measurement of enzyme kinetics and activity.
This compound is particularly useful for characterizing enzymes involved in the synthesis of O-glycans and other complex carbohydrates. For instance, it can serve as a substrate for enzymes like β-1,3-galactosyltransferase and various sialyltransferases, such as ST6GalNAc-II, which acts on core 1 O-glycan structures. biosynth.comresearchgate.net Researchers use these assays to determine substrate specificity, enzyme kinetics (Km and kcat), and the effects of inhibitors. chemimpex.com The stability and defined structure of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP make it an excellent reference standard for developing and optimizing high-throughput screening assays for novel enzyme inhibitors. chemimpex.com
Table 1: Enzyme Assays Utilizing pNP-Tagged Glycan Substrates
| Enzyme Type | Assay Principle | Information Gained | Research Area |
|---|---|---|---|
| Glycosyltransferases | Transfer of a monosaccharide to the pNP-glycan substrate. Activity is often measured by separating the product from the substrate via chromatography. | Substrate specificity, enzyme kinetics, inhibitor screening. | Glycobiology, Drug Discovery. chemimpex.com |
| Glycosidases (e.g., β-glucosidase) | Cleavage of the pNP group from the glycan, releasing yellow p-nitrophenol, which is measured spectrophotometrically. | Enzyme activity, kinetic parameters, optimal pH and temperature. | Biochemistry, Disease Diagnostics. biosynth.com |
| Sialyltransferases (e.g., ST6GalNAc-II) | Transfer of sialic acid to a core glycan structure. The pNP tag can be used for detection after separation. | Characterization of enzymes in cancer-related glycosylation pathways. | Oncology, Molecular Biology. researchgate.net |
Probing Complex Glycan-Protein Interactions in Glycomics Research
In the field of glycomics, understanding the interactions between glycans and proteins (such as lectins, antibodies, and receptors) is fundamental. Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP serves as a synthetic glycan probe to investigate these interactions. chemimpex.commyskinrecipes.com Sialylated glycans are known to be involved in a multitude of biological recognition events, and this compound provides a specific molecular structure to study these processes in a controlled in vitro environment. tcichemicals.com
This compound is an effective tool for dissecting complex glycosylation pathways. By mimicking natural glycan structures, it acts as an acceptor substrate for various glycosyltransferases, allowing researchers to study the step-by-step assembly of oligosaccharides. chemimpex.com For example, it can be used to investigate the activity of specific sialyltransferases that add sialic acid residues to glycan chains, a crucial step in the maturation of many glycoproteins. researchgate.net The ability to use a defined substrate like Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP helps in identifying and characterizing the enzymes responsible for synthesizing specific glycan epitopes, such as the Sialyl-6T antigen, which has implications in cancer biology. researchgate.net These studies provide insights into enzyme kinetics and substrate specificity, which are essential for understanding how glycosylation patterns are regulated within a cell. chemimpex.com
Glycan arrays are powerful high-throughput tools used to screen the binding specificities of a wide variety of glycan-binding proteins. Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, or derivatives of it, can be immobilized on a solid support (like a glass slide) to become part of such an array. google.com These arrays can then be incubated with fluorescently labeled proteins, antibodies, or even whole pathogens to identify which entities bind to this specific glycan structure. This technology is instrumental in identifying the binding epitopes for antibodies, characterizing the ligand specificity of receptors, and screening for lectins that recognize sialylated structures. myskinrecipes.comgoogle.com The information gathered from these arrays is vital for understanding the molecular basis of protein-carbohydrate recognition.
Characterization of Glycosylation Pathways and Biosynthetic Machinery in Disease Models
Aberrant glycosylation is a hallmark of many diseases, including cancer and various infectious diseases. researchgate.netmyskinrecipes.com Synthetic substrates like Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP are used to characterize the enzymes involved in these altered glycosylation pathways. For instance, the expression of certain sialylated antigens, like the Sialyl-Tn antigen, is highly correlated with carcinoma aggressiveness. researchgate.net Researchers have used substrates with related structures to characterize the sialyltransferases (ST6GalNAc-I and ST6GalNAc-II) responsible for their synthesis, thereby identifying potential targets for therapeutic intervention. researchgate.net Similarly, in the context of viral infections, the binding of viral proteins (like influenza hemagglutinin) to sialic acid residues on host cell surfaces is a critical first step for infection. tcichemicals.comresearchgate.net This compound can be used in binding assays to study these interactions and to screen for inhibitors that might block viral entry.
Table 2: Key Enzymes in Glycosylation Pathways Studied with Related Substrates
| Enzyme | Biological Role | Associated Disease | Substrate Utility |
|---|---|---|---|
| ST6GalNAc-I | Synthesizes Sialyl-Tn antigen (Neu5Acα2–6GalNAc-O-Ser/Thr). | Various carcinomas. researchgate.net | Characterizing substrate specificity to confirm its role as the major Sialyl-Tn synthase. researchgate.net |
| ST6GalNAc-II | Synthesizes Sialyl-6T structure [Galβ1–3 (Neu5Acα2–6)GalNAc-O-Ser/Thr]. | Gastric cancer. researchgate.net | Differentiating its activity from ST6GalNAc-I, showing its preference for the T antigen. researchgate.net |
| Core 1 β1,3-Galactosyltransferase (C1GalT1) | Synthesizes Core 1 O-glycans (T antigen). | General O-glycosylation pathways. researchgate.net | Used as a foundational substrate to study downstream modifications by sialyltransferases. researchgate.net |
Tool for Fundamental Research in Cell-Cell Communication and Molecular Recognition
Sialylated glycans on the cell surface are key players in mediating cell-cell communication, immune responses, and pathogen recognition. chemimpex.comtcichemicals.com Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP provides a chemically defined molecule to probe the function of these specific glycan structures. chemimpex.com For example, it can be used in studies of Siglecs (Sialic acid-binding immunoglobulin-type lectins), a family of receptors primarily expressed on immune cells that regulate immune responses upon binding to sialylated ligands. tcichemicals.com By using this compound in binding assays, researchers can investigate the specificity of different Siglecs and their role in immune modulation. Furthermore, it serves as a tool to explore the initial attachment of pathogens, such as viruses and bacteria, to host cells, a process often mediated by the recognition of terminal sialic acids. myskinrecipes.comtcichemicals.com
Contribution to the Development of In Vitro Glycan-Based Diagnostic Assays for Disease Markers and Pathogen Detection
The unique glycan structures present on diseased cells or pathogens can serve as biomarkers for diagnostics. chemimpex.commyskinrecipes.com Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP and similar compounds are valuable in the development of in vitro diagnostic assays. chemimpex.comchemimpex.com They can be used to detect the presence of specific antibodies or lectins in patient samples that recognize this particular glycan structure. For example, in an ELISA-like format, the glycan can be coated onto a microplate to capture specific antibodies from serum, which can then be detected with a secondary antibody. This approach can aid in the early diagnosis and monitoring of diseases characterized by altered glycan expression. chemimpex.com Additionally, these assays can be configured to detect pathogens by capturing viral or bacterial proteins that specifically bind to this sialylated epitope. myskinrecipes.comchemimpex.com
Table 3: Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP | Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP |
| para-nitrophenyl | pNP |
| Sialyl-Tn antigen | Neu5Acα2–6GalNAc-O-Ser/Thr |
| Sialyl-6T antigen | Galβ1–3 (Neu5Acα2–6)GalNAc-O-Ser/Thr |
Role in Early-Stage Glycan-Based Therapeutic Design and Target Identification (e.g., for novel enzyme inhibitors)
The design of effective therapeutic agents often begins with the identification of a suitable molecular target, and Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP serves as a critical tool in this discovery phase. Its utility stems from its ability to act as a specific substrate for certain enzymes, particularly glycosyltransferases, which are responsible for the synthesis of complex glycan structures. chemimpex.comchemimpex.com
One of the key applications of this compound is in enzyme activity assays. chemimpex.com The p-nitrophenyl (pNP) group attached to the anomeric carbon of the GlcNAc residue provides a convenient chromogenic reporter. When the glycosidic bond is cleaved by an enzyme, the release of p-nitrophenol can be readily measured spectrophotometrically, allowing for the quantification of enzyme activity. This straightforward assay method makes the compound suitable for high-throughput screening (HTS) of potential enzyme inhibitors. chemimpex.com
In the context of therapeutic design, researchers can use Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP to screen libraries of small molecules to identify compounds that inhibit the activity of a target glycosyltransferase. An inhibitor discovered through this process could potentially serve as a lead compound for the development of a new drug. For instance, aberrant glycosylation is a hallmark of many cancers, and enzymes that create these cancer-associated glycan structures are attractive targets for therapeutic intervention. chemimpex.comresearchgate.net By using a substrate like Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, which mimics a natural glycan precursor, researchers can identify inhibitors that block the formation of these aberrant glycans.
The specificity of this compound also allows for the detailed kinetic characterization of target enzymes. By measuring reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This information is crucial for understanding the enzyme's catalytic mechanism and for designing more potent and specific inhibitors.
Furthermore, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP can be instrumental in target identification and validation. For example, if a particular disease state is associated with altered levels of a specific glycan structure, this compound can be used to identify and characterize the enzyme responsible for its synthesis. Once identified, this enzyme becomes a potential target for therapeutic intervention.
While specific kinetic data for Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is not abundantly available in publicly accessible literature, the general principles of its application are well-established. The following table illustrates the type of data that can be generated using this compound in enzyme inhibition studies.
Table 1: Hypothetical Enzyme Inhibition Data Using Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP as a Substrate
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Inhibitor A | ST6GAL1 | 15.2 | Competitive | [Fictional Data] |
| Inhibitor B | ST6GAL1 | 89.7 | Non-competitive | [Fictional Data] |
| Inhibitor C | B4GALT1 | > 200 | No significant inhibition | [Fictional Data] |
The data in the hypothetical table demonstrates how this substrate can be used to quantify the potency (IC50) and determine the mechanism of action of potential inhibitors against a specific target enzyme like ST6GAL1.
Emerging Research Perspectives and Future Directions for Galβ 1 3 Neu5acα 2 6 Glcnac β Pnp Analogues
Design and Synthesis of Novel Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP Analogues with Enhanced Specificity or Reporter Functionality
The design and synthesis of novel analogues aim to improve upon the properties of the basic pNP-tagged trisaccharide. Key strategies involve modifying the glycan structure to enhance specificity for target enzymes or binding proteins, and replacing the pNP group with more versatile reporter functionalities.
Chemoenzymatic synthesis has emerged as a powerful method for creating these complex analogues. nih.govnih.gov This approach combines the precision of enzymatic reactions with the flexibility of chemical synthesis, allowing for the creation of sialosides with natural and non-natural functionalities. nih.gov One-pot, multi-enzyme systems can efficiently generate sialylated glycans from simpler precursors, enabling the incorporation of modified monosaccharides. nih.govescholarship.org For example, researchers have developed synthetic routes to produce motifs of N-glycans that can be efficiently labeled with biotin (B1667282) for affinity studies or with fluorescent tags for imaging applications. nih.gov
Key modifications to create advanced analogues include:
Alternative Reporter Groups: Replacing the chromogenic pNP group with fluorophores (e.g., coumarin (B35378) derivatives), biotin, or clickable handles (e.g., azide (B81097) or alkyne groups) for bioorthogonal ligation. These modifications enable a wider range of detection methods and applications, such as fluorescence microscopy, flow cytometry, and affinity purification of glycan-binding proteins.
Structural Modifications for Specificity: Altering the core trisaccharide structure can fine-tune its binding affinity and specificity. This may involve substituting hydroxyl groups with fluorine or other moieties or modifying the N-acetyl group of sialic acid. biosynth.com For instance, unnatural N-acyl derivatives of the related sialyl Tn (sTn) antigen have been synthesized to enhance their antigenicity for the development of cancer vaccines. nih.gov
Multivalent Presentations: Attaching multiple copies of the trisaccharide to a scaffold, such as a polymer or dendrimer, can significantly increase the avidity of binding to target proteins. nih.gov This is crucial for mimicking the multivalent interactions that often occur at the cell surface.
The synthesis of these complex molecules often involves a combination of chemical and enzymatic steps, leveraging the substrate promiscuity of certain glycosyltransferases to incorporate modified sugars. nih.govescholarship.org
Table 1: Examples of Reporter Group Modifications in Glycan Probes
| Reporter Group | Primary Application | Detection Method | Advantage over pNP |
|---|---|---|---|
| Fluorophores (e.g., AMC, 4-MU) | Enzyme kinetics, Cellular imaging | Fluorometry, Fluorescence Microscopy | Higher sensitivity, suitable for live-cell imaging |
| Biotin | Affinity purification, ELISA-type assays | Streptavidin-based detection (e.g., with HRP) | Enables immobilization and high-affinity capture |
| Azide/Alkyne Tags | Bioorthogonal labeling, Proteomics | Click chemistry ligation to a probe | Allows for covalent labeling in complex biological systems |
| Thiol Groups | Immobilization on surfaces (e.g., gold) | Surface Plasmon Resonance (SPR) | Facilitates real-time binding studies |
Integration with High-Throughput Screening Methodologies for Enzyme and Binding Assays
The stability and reactivity of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP and its analogues make them highly suitable for high-throughput screening (HTS) applications. chemimpex.com HTS allows for the rapid testing of large libraries of compounds to identify inhibitors or modulators of specific enzymes or protein-ligand interactions, which is critical in drug discovery. nih.gov
One major HTS application is the development of glycan arrays. In this technology, a collection of different glycans, including synthetic analogues, are immobilized on a solid surface, such as a glass slide. biorxiv.org These arrays can then be incubated with a fluorescently labeled protein, virus, or cell to rapidly profile binding specificities. biorxiv.org Analogues of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc modified with appropriate linkers for surface attachment are key components of these arrays, helping to identify lectins or antibodies that recognize this specific sialylated structure.
Another HTS format is the solid-phase glycosyltransferase assay. nih.gov In this method, a carbohydrate acceptor is immobilized in the wells of a microtiter plate. The assay measures the activity of a glycosyltransferase by detecting the incorporation of a labeled sugar from a sugar-nucleotide donor. nih.gov This format is amenable to robotic automation and allows for the screening of thousands of potential enzyme inhibitors. Analogues of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc can serve as either the immobilized acceptor or be used to characterize the specificity of the enzyme being assayed.
Table 2: High-Throughput Screening (HTS) Methodologies Utilizing Glycan Analogues
| HTS Methodology | Role of Glycan Analogue | Typical Application | Throughput |
|---|---|---|---|
| Glycan Microarrays | Immobilized ligand | Profiling binding specificity of lectins, antibodies, and pathogens | High (hundreds to thousands of glycans per array) |
| Solid-Phase Enzyme Assays | Immobilized substrate/acceptor | Screening for glycosyltransferase or glycosidase inhibitors | Medium to High (96- or 384-well plates) |
| Fluorescence Polarization (FP) Assays | Fluorescently labeled probe | Studying competitive binding interactions in solution | High (384- or 1536-well plates) |
| Surface Plasmon Resonance (SPR) Imaging | Immobilized ligand | Real-time kinetics of multiple binding interactions | Medium (multiple parallel sensor spots) |
Contribution to Synthetic Glycobiology and Glycoengineering Efforts for Functional Glycan Probes
Synthetic glycobiology is an emerging field that applies engineering principles to redesign and create novel carbohydrates, carbohydrate-binding proteins, and carbohydrate-active enzymes for new purposes. nih.govsynbiocarb.scienceroyalsociety.org The synthesis of functional glycan probes, such as analogues of Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, is a cornerstone of this discipline. rsc.org These synthetic molecules are indispensable tools for dissecting the complex roles of glycans in biology, a process often referred to as glycoengineering. oup.combioglyco.com
Glycoengineering involves the manipulation of glycan structures on cells or proteins to study their function or to confer desirable properties. oup.comfrontiersin.org Synthetic glycan probes contribute to this effort in several ways:
Probing Enzyme Activity: Analogues with reporter groups are used to detect and quantify the activity of specific glycosyltransferases and glycosidases in cell lysates or even in living cells, providing insights into the regulation of glycosylation pathways. oup.comnih.gov
Metabolic Oligosaccharide Engineering (MOE): Cells can be fed unnatural monosaccharide precursors that are metabolically incorporated into their cell surface glycans. nih.gov Synthetic analogues of sialic acid, for example, can be used to introduce chemical reporters onto the cell surface, allowing for visualization and tracking of sialoglycans. nih.gov
Mapping Glycan-Protein Interactions: By using synthetic probes in techniques like glycan arrays, researchers can map the specific glycan structures recognized by various lectins, which is crucial for understanding cell-cell recognition and pathogen binding. nih.gov
Controlling Biological Processes: By presenting cells with synthetic glycans or glycan analogues, it is possible to modulate biological processes. For example, soluble glycan analogues can act as competitive inhibitors, blocking the interaction between a cell surface glycan and its binding partner, thereby preventing processes like viral entry or cell adhesion. nih.gov
The development of a diverse toolbox of synthetic glycan probes allows scientists to move beyond merely observing glycosylation patterns to actively manipulating and controlling them, providing a deeper understanding of their biological function. synbiocarb.sciencenih.gov
Exploration of Mimetic Structures for Modulating Glycobiological Processes
Building on the knowledge gained from studying natural glycans and their interactions, researchers are designing "glycomimetics"—molecules that mimic the structure and function of carbohydrates but often have improved pharmacological properties, such as enhanced stability and better bioavailability. nih.govnih.gov The Galβ(1-3)[Neu5Acα(2-6)]GlcNAc structure serves as a lead for designing mimetics that can modulate the biological processes it mediates.
The primary goal of these mimetics is often to act as antagonists, blocking the binding of the natural glycan to its receptor. nih.gov For example, the sialyl Lewis X tetrasaccharide, which is involved in inflammation and cancer metastasis, has been a major target for the development of glycomimetic inhibitors of selectins. nih.govnih.gov Similarly, mimetics of the sialyl T antigen could potentially interfere with processes involving sialic acid-binding immunoglobulin-like lectins (Siglecs), which are important regulators of the immune system. frontiersin.orgfrontiersin.org
Design principles for glycomimetics include:
Scaffold Replacement: Replacing part or all of the carbohydrate backbone with a non-carbohydrate scaffold (e.g., a peptide or a biphenyl (B1667301) group) while retaining the key functional groups (hydroxyls, carboxylates) necessary for binding. nih.gov
Conformational Constraint: Locking the molecule into its bioactive conformation to reduce the entropic penalty of binding and increase affinity.
Enhanced Stability: Introducing modifications that make the molecule resistant to degradation by glycosidases, thereby increasing its half-life in a biological system.
These glycomimetics are being explored as potential therapeutics for a range of diseases. For instance, metabolic inhibitors based on sialic acid analogues can block the addition of sialic acids to glycan chains, offering a strategy to reduce the hypersialylation often observed in cancer cells. nih.govbioglyco.com The rational, structure-guided design of these mimetics, informed by techniques like NMR spectroscopy and molecular modeling, is a promising frontier in drug discovery. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
